furan-2-carboxylate

Beschreibung

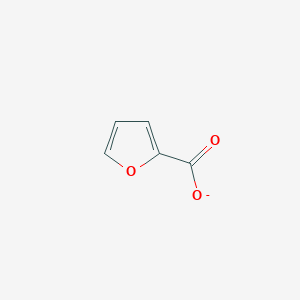

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of Furan-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of numerous therapeutic agents. Among the vast array of furan-containing compounds, derivatives of furan-2-carboxylate have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

A notable study synthesized a series of novel furan-based compounds and evaluated their cytotoxic activity against the MCF-7 breast cancer cell line.[1] Two lead compounds from this series demonstrated significant anticancer effects, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] Further investigation into the molecular mechanism revealed that some furan derivatives can suppress critical cancer survival pathways like PI3K/Akt and Wnt/β-catenin by promoting the activity of the tumor suppressor protein PTEN.[2][3]

Quantitative Anticancer Activity Data

The antiproliferative activity of various this compound and related furan derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine carbohydrazide furan derivative | MCF-7 | 4.06 | [1] |

| N-phenyl triazinone furan derivative | MCF-7 | 2.96 | [1] |

| Furan-2-carboxamide derivative (SH09) | Various | 4 - 8 | [4] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivative | HeLa | 62.37 (µg/mL) | [5] |

Anticancer Signaling Pathway: PTEN/PI3K/Akt and Wnt/β-catenin

Certain furan derivatives exert their anticancer effects by upregulating the tumor suppressor PTEN. PTEN acts as a critical negative regulator of the PI3K/Akt pathway, which is a central signaling cascade that promotes cell survival, growth, and proliferation. By activating PTEN, these compounds effectively inhibit PI3K and the downstream phosphorylation of Akt, leading to decreased cell survival and induction of apoptosis. Concurrently, the suppression of the Wnt/β-catenin pathway further contributes to the anticancer effect by reducing the expression of genes involved in cell proliferation and metastasis.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Furan-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carboxylate, the conjugate base of 2-furoic acid, is a heterocyclic organic compound of significant interest due to its widespread presence in the environment, food chain, and as a metabolic byproduct in various organisms, including humans. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound. It summarizes quantitative data on its prevalence, details the experimental protocols for its detection and quantification, and elucidates its known metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the physiological and toxicological implications of this compound.

Natural Occurrence and Sources

This compound is found in a diverse range of natural and processed sources. Its formation is often linked to the thermal degradation of carbohydrates and ascorbic acid, as well as the metabolism of other furan-containing compounds.[1][2]

Food Products

The most significant dietary exposure to this compound comes from the consumption of thermally processed foods. The Maillard reaction and caramelization processes that occur during heating are major contributors to its formation.[3]

Table 1: Quantitative Data of this compound (2-Furoic Acid) in Food and Beverages

| Food/Beverage Category | Specific Product | Concentration Range | Reference(s) |

| Coffee | Roasted Coffee Beans | Up to 205 mg/kg | [4] |

| Brewed Coffee | Concentrations can be influenced by brewing method | [5] | |

| Honey | Various floral sources | 0.03 - 3 mg/kg | [3] |

| Fruit Juices | Fruit juice concentrates with added Vitamin C | 3.4 - 33.4 mg/L | [6] |

| Various fruit juices | Detected, but concentrations vary | [2] | |

| Alcoholic Beverages | Wine | Ethyl-2-furoate detected at µg/L levels | [7] |

| Beer | Detected | [8] | |

| Vinegar | Traditional Balsamic Vinegar | Present, quantities variable | [3] |

| Bakery Products | General | Variable, formed during baking | [3] |

| Processed Foods | Soy Sauce | Present, quantities variable | [3] |

Biological Systems

This compound is also found in various biological systems, either as a natural plant constituent or as a metabolite.

-

Plants: While extensive quantitative data in raw plant materials is limited, 2-furoic acid has been identified in the roots of the kidney bean (Phaseolus vulgaris). It is often present in plants as furan fatty acids.[3]

-

Microorganisms: Certain bacteria, such as those from the Pseudomonas and Cupriavidus genera, can utilize 2-furoic acid as a sole carbon and energy source.[9][10] It is a key intermediate in the degradation pathway of furfural and 5-hydroxymethylfurfural (HMF).

-

Humans: In humans, 2-furoic acid is a known metabolite of furfural, an industrial chemical to which workers may be exposed. It is also considered a biomarker for the consumption of certain foods and beverages, such as beer.[8] It is excreted in the urine.

Table 2: Quantitative Data of this compound (2-Furoic Acid) in Biological Samples

| Biological Matrix | Organism | Concentration Range/Value | Context | Reference(s) |

| Urine | Human | Normal excretion: 1-25 mg/24h (for 5-hydroxymethyl-2-furoic acid, a related compound) | Natural metabolite | [11] |

| Human | Can be a biomarker for furfural exposure | Occupational exposure | [8] |

Experimental Protocols

The accurate quantification of this compound in various matrices is crucial for exposure assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is robust for the analysis of 2-furoic acid in diverse samples, including urine and food products.[12]

Protocol: Analysis of 2-Furoic Acid in Fruit Juice [6]

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Sulfuric acid (0.005 M aqueous solution)

-

2-Furoic acid analytical standard

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 19% (v/v) acetonitrile in 0.005 M sulfuric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Detection: UV at 254 nm. A PDA detector can be used to scan from 210-300 nm to confirm peak purity.

-

-

Sample Preparation (Fruit Juice):

-

Centrifuge the fruit juice sample to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Directly inject the filtered sample into the HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-furoic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-furoic acid in the sample by interpolating its peak area on the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often required to increase the volatility of 2-furoic acid.

Protocol: Analysis of Organic Acids (including 2-Furoic Acid) in Urine [13]

-

Instrumentation:

-

GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

-

Capillary column such as a Thermo TG-5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

-

Reagents:

-

Methoxyamine hydrochloride solution in pyridine (75 mg/mL).

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Ethyl acetate and Hexane (GC grade).

-

Internal standard (e.g., cholesterol).

-

-

Sample Preparation and Derivatization:

-

To 200 µL of urine, add 40 µL of methoxyamine hydrochloride solution.

-

Incubate at 60 °C for 30 minutes to form methoximes of keto acids.

-

Add an internal standard and extract the organic acids with ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in 160 µL of hexane and add 40 µL of BSTFA with 1% TMCS.

-

Incubate at 70-90 °C for 15 minutes to form trimethylsilyl (TMS) derivatives.

-

Transfer the derivatized sample to a GC vial for analysis.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 70 °C for 2 min, ramp to 155 °C at 4 °C/min and hold for 2 min, then ramp to 170 °C at 4 °C/min and hold for 2 min, and finally ramp to 177 °C.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Quantification:

-

Identify the TMS derivative of 2-furoic acid by its characteristic mass spectrum and retention time.

-

Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared from derivatized standards.

-

Metabolic and Signaling Pathways

The biological role of this compound is primarily understood in the context of xenobiotic metabolism and microbial degradation. Direct evidence for its function as a signaling molecule in a classical sense is limited.

Microbial Degradation Pathway

Several bacterial species, notably Pseudomonas putida and Cupriavidus basilensis, have been shown to degrade 2-furoic acid. The pathway involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, followed by hydroxylation and ring cleavage.[9][10]

Caption: Microbial degradation pathway of 2-furoic acid.

This metabolic route allows microorganisms to utilize this compound as a carbon source, funneling it into the central metabolic pathway of the Krebs cycle. The enzyme 2-furoyl-CoA dehydrogenase is a notable molybdoenzyme.[10]

Human Metabolism

In humans, 2-furoic acid is primarily known as a metabolite of furfural. Furfural is oxidized to 2-furoic acid, which can then be conjugated with glycine to form furoylglycine before being excreted in the urine.[8] This pathway is a key detoxification mechanism.

Caption: Human metabolism of furfural to 2-furoic acid and its excretion.

Signaling Pathways

Currently, there is a lack of direct evidence to suggest that this compound itself acts as a primary signaling molecule that binds to a specific receptor to initiate a downstream signaling cascade in a manner analogous to hormones or neurotransmitters.

However, some derivatives of furan-2-carboxylic acid, such as furan-2-carboxamides, have been shown to exhibit biological activity related to cell signaling. For instance, certain furan-2-carboxamides have demonstrated the ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, suggesting an interference with bacterial communication pathways.[14] It is important to note that this activity is associated with the amide derivatives and not the parent carboxylic acid.

Research into the broader biological effects of this compound is ongoing. Studies on the parent compound, furan, have shown that it can induce changes in gene expression related to cell cycle, apoptosis, and DNA damage, but these effects are attributed to its reactive metabolites rather than this compound.[15]

Conclusion

This compound is a naturally occurring compound with a significant presence in the human diet, primarily through the consumption of thermally processed foods. It is also an important intermediate in microbial metabolism and a biomarker of exposure to certain xenobiotics in humans. While robust analytical methods exist for its quantification, and its metabolic degradation in some bacteria is well-characterized, its role in higher organisms is less understood. Future research should focus on expanding the quantitative database of its occurrence in a wider variety of fresh and processed foods and further investigating its potential, if any, to directly influence cellular signaling pathways. This will be crucial for a comprehensive understanding of its physiological and toxicological significance.

References

- 1. 2-Furoic acid | CAS 88-14-2 | human cathepsin K inhibitor | InvivoChem [invivochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. chempoint.com [chempoint.com]

- 8. Human Metabolome Database: Showing metabocard for 2-Furoic acid (HMDB0000617) [hmdb.ca]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. journals.asm.org [journals.asm.org]

- 11. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene expression and epigenetic changes by furan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Furan-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl furan-2-carboxylate, a vital intermediate in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for methyl this compound is C₆H₆O₃, with a molecular weight of 126.11 g/mol .[1] Its structure is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl this compound exhibits distinct signals corresponding to the protons on the furan ring and the methyl ester group.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 | dd | 1H | H5 |

| 7.19 | dd | 1H | H3 |

| 6.52 | dd | 1H | H4 |

| 3.90 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[2]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.[2]

| Chemical Shift (δ) ppm | Assignment |

| 159.16 | C=O (ester) |

| 146.46 | C5 |

| 144.77 | C2 |

| 117.98 | C3 |

| 111.93 | C4 |

| 51.84 | -OCH₃ |

Solvent: CDCl₃, Frequency: 25.16 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl this compound shows characteristic absorption bands for the ester and furan moieties.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580, ~1470 | Medium | C=C stretch (furan ring) |

| ~1290, ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For methyl this compound, the molecular ion peak and key fragment ions are observed.[2]

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M - OCH₃]⁺ |

| 67 | Medium | [C₄H₃O]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of methyl this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A wider spectral width is required (typically 0-200 ppm).

-

A greater number of scans is necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid methyl this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like methyl this compound.[2]

-

Ionization: Utilize Electron Impact (EI) ionization. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like methyl this compound.

Caption: General workflow for the spectroscopic analysis of methyl this compound.

References

Antimicrobial Properties of 2-Furancarboxylic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 2-furancarboxylic acid and its analogues have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antibiofilm properties.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial potential of 2-furancarboxylic acid derivatives, focusing on quantitative data, experimental methodologies, and mechanisms of action to support further research and drug development in this area.

Core Antimicrobial Activity: Quantitative Analysis

The antimicrobial efficacy of 2-furancarboxylic acid analogues has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for quantifying antimicrobial activity.[2][4] The following tables summarize the reported MIC values for various 2-furancarboxylic acid derivatives against different microbial strains.

Table 1: Antibacterial Activity of 2-Furancarboxylic Acid Analogues

| Compound Class | Specific Analogue | Test Organism | MIC (µg/mL) | Reference |

| 3-(Furan-2-yl)propenoic acid derivatives | Various | Staphylococcus aureus (ATCC 29213) | 128 | [4][5] |

| 3-(Furan-2-yl)propenoic acid derivatives | Various | Escherichia coli (ATCC 25922) | Not specified, but inhibitory effects noted | [4][5] |

| Carbamothioyl-furan-2-carboxamides | 2,4-dinitrophenyl derivatives | Various bacterial strains | 150.7 - 295 | [2] |

| Natural furancarboxylic acids | Compounds 1-7 from Penicillium sp. | Escherichia coli | 0.9 - 7.0 | [6] |

| Natural furancarboxylic acids | Compounds 1-7 from Penicillium sp. | Staphylococcus aureus | 1.7 - 3.5 | [6] |

Table 2: Antifungal Activity of 2-Furancarboxylic Acid Analogues

| Compound Class | Specific Analogue | Test Organism | MIC (µg/mL) | Reference |

| 3-(Furan-2-yl)propenoic acid derivatives | Various | Candida albicans (ATCC 10231) | 64 | [4][5] |

| Carbamothioyl-furan-2-carboxamides | 2,4-dinitrophenyl derivatives | Various fungal strains | 150.7 - 295 | [2] |

| Natural furancarboxylic acids | Compounds 1-7 from Penicillium sp. | Candida albicans | 3.3 - 7.0 | [6] |

| Carbamothioyl-furan-2-carboxamide derivatives | 4a, 4b, 4c, 4f | Various fungal strains | 120.7 - 190 | [7] |

Table 3: Antibiofilm Activity of Furan-2-Carboxamides

| Compound Class | Specific Analogue | Test Organism | Biofilm Reduction (%) | Reference |

| Furan-2-carboxamides | Carbohydrazide derivative (4b) | Pseudomonas aeruginosa | 58 | [2][8] |

| Furan-2-carboxamides | Aminobenzoic acid-derived (series 6) | Pseudomonas aeruginosa | >30 | [8] |

| Furan-2-carboxamides | Triazole analogs (series 7) | Pseudomonas aeruginosa | >30 | [8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of antimicrobial properties. This section outlines the key experimental protocols for the synthesis and antimicrobial testing of 2-furancarboxylic acid analogues, based on methods reported in the literature.

Synthesis of 2-Furancarboxylic Acid Analogues

The synthesis of various 2-furancarboxylic acid derivatives often starts from 2-furancarboxylic acid or furfural.[3]

General Procedure for the Synthesis of Furan-2-Carboxamides:

-

Activation of Carboxylic Acid: 2-Furancarboxylic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).[8]

-

An activating agent, for instance, 1,1'-carbonyldiimidazole (CDI), is added, and the mixture is heated (e.g., at 45°C) for a specified period (e.g., 2 hours) to form a reactive intermediate.[8]

-

Amide Coupling: The desired amine is then added to the reaction mixture, and the reaction is allowed to proceed for an extended period (e.g., 18-20 hours) at the same temperature.[8]

-

Work-up and Purification: The solvent is removed under vacuum. The residue is then dissolved in an organic solvent like ethyl acetate and washed with aqueous solutions of sodium bicarbonate and hydrochloric acid to remove unreacted starting materials and byproducts.[8]

-

The final product is purified using techniques such as flash column chromatography.[8]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2]

Broth Microdilution Method Protocol:

-

Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]

-

Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[2][4]

-

Inoculum Preparation: The test microorganisms are cultured in a suitable broth medium to reach the logarithmic growth phase.[1] The inoculum is then standardized to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 5 x 10^5 CFU/mL).[4]

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[2]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[2]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-furancarboxylic acid analogues using the broth microdilution method.

Broth microdilution workflow for MIC determination.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Some furan-2-carboxamide derivatives have been shown to exhibit antibiofilm activity against Pseudomonas aeruginosa. It is suggested that these compounds may act by targeting the LasR quorum sensing system, a key regulator of biofilm formation and virulence in this bacterium.[2][8]

Inhibition of the LasR quorum sensing system by furan-2-carboxamide analogues.

Conclusion and Future Directions

2-Furancarboxylic acid and its analogues represent a versatile and promising scaffold for the development of novel antimicrobial agents. The available data demonstrates their activity against a range of clinically relevant bacteria and fungi, as well as their potential to inhibit biofilm formation. Further research should focus on expanding the structure-activity relationship studies to optimize the potency and spectrum of activity of these compounds. Additionally, more in-depth investigations into their mechanisms of action are warranted to identify specific molecular targets and pathways, which will be crucial for the rational design of new and effective antimicrobial drugs. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their quest for the next generation of antimicrobial therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anticancer Activity of Furan-2-Carboxylate Esters and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of furan-2-carboxylate esters and their related derivatives. The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as chemotherapeutic agents.[1][2] This document summarizes quantitative efficacy data, details the experimental protocols used for their evaluation, and elucidates the molecular mechanisms and signaling pathways through which these compounds exert their cytotoxic effects against cancer cells.

Data Presentation: Quantitative Efficacy of Furan Derivatives

The antiproliferative activity of various this compound esters and related derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the reported IC50 values.

Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl) this compound (MFC) and its Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Reference |

| Methyl 5-(hydroxymethyl) this compound (MFC) | HeLa (Cervical Carcinoma) | 64.00 | LLC-MK2 (Monkey Kidney) | >512.00 | [3] |

| HepG2 (Liver Carcinoma) | 102.53 | L929 (Mouse Fibroblast) | 239.06 | [3] | |

| HeLa | 64.00 | Vero (Monkey Kidney) | 247.19 | [4] | |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (Amine Derivative 8c) | HeLa | 62.37 | Vero | 124.46 | [4][5] |

| HepG2 | 120.06 | [4] | |||

| N-(2-(1H-indol-3-yl)ethyl)-5-(((2-(1H-indol-3-yl)ethyl)carbamoyl)oxy)methyl)furan-2-carboxamide (Amide Derivative 9c) | HeLa | 82.27 | Vero | 171.69 | [4] |

| HepG2 | 121.11 | [4] |

Table 2: Anticancer Activity of Various this compound and Carboxamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-2-carboxamide derivative (SH09) | Various | 4 - 8 | [6] |

| Pyridine carbohydrazide derivative (4) | MCF-7 (Breast Cancer) | 4.06 | [7] |

| N-phenyl triazinone derivative (7) | MCF-7 (Breast Cancer) | 2.96 | [7] |

| Silver(I) this compound (AgFu2c) | Jurkat (T-cell leukemia) | 8.00 | [8] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (3) | HepG2 (Liver Carcinoma) | 5.5 ± 1.2 | [1][9] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (12) | HepG2 | 7.29 ± 1.5 | [1][9] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole derivative (14) | HepG2 | 4.2 ± 1.2 | [1][9] |

| Tricarbonyl precursor (1) | HeLa (Cervical Carcinoma) | 0.08 - 8.79 (for series) | [10] |

| Furan derivative (24) | HeLa | 0.08 - 8.79 (for series) | [10] |

| SW620 (Colorectal) | Moderate to Potent | [10] |

Mechanisms of Action & Signaling Pathways

This compound derivatives employ several mechanisms to induce cancer cell death, primarily through the induction of apoptosis and cell cycle arrest.

1. Microtubule Stabilization: A novel furan-2-carboxamide derivative, SH09, has been identified as a microtubule stabilizing agent.[6] It binds to the Taxol binding pocket of tubulin, which inhibits the disassembly of microtubules. This disruption of microtubule dynamics abrogates chromosomal segregation during mitosis, leading to an arrest in the G2/M phase of the cell cycle and subsequent activation of the apoptotic cascade.[6]

2. Induction of Intrinsic Apoptosis: Certain furan-based derivatives, such as pyridine carbohydrazide (4) and N-phenyl triazinone (7), trigger cell death via the intrinsic mitochondrial pathway of apoptosis.[7] This is characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, culminating in apoptosis.

3. Modulation of Cancer-Related Signaling Pathways: Some furan derivatives and their precursors exhibit antiproliferative activity by modulating key signaling pathways. For instance, compounds 1 and 24 have been shown to potentially promote the activity of the tumor suppressor PTEN.[10] Activated PTEN then suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and growth.[10]

Experimental Protocols

Detailed and replicable methodologies are crucial for the validation of experimental findings. The following sections describe standard protocols for assessing the anticancer activity of this compound esters.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C with 5% CO₂ to allow for adherence.[7][11]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound ester derivatives. A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: After treatment, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7][11]

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[7]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by a short incubation in the dark.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with the test compound, typically at its IC50 concentration, for a specific time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed to remove ethanol and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.

References

- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 2. ijabbr.com [ijabbr.com]

- 3. scialert.net [scialert.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Furan-2-Carboxylic Acid Derivatives from Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of novel furan-2-carboxylic acid derivatives from natural sources. The furan nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] Natural products remain a vital source for identifying new chemical entities with therapeutic potential. This document details the methodologies for isolation, characterization, and biological evaluation of these compounds, supported by quantitative data and workflow visualizations.

Introduction to Furan-2-Carboxylic Acid

Furan-2-carboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound derived from biomass.[1] Its structure, featuring a furan ring with a carboxylic acid group, serves as a versatile starting point for chemical synthesis.[1] The primary industrial production method is the Cannizzaro reaction of furfural.[1] However, the discovery of novel, structurally complex derivatives often relies on isolation from natural sources, such as fungi and plants, which have unique metabolic pathways to produce these molecules.[2][3]

Table 1: Physicochemical Properties of Furan-2-Carboxylic Acid [1]

| Property | Value |

| Molecular Formula | C₅H₄O₃ |

| Molar Mass | 112.08 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 128-133.5 °C |

| Boiling Point | 230-232 °C |

| Solubility in Water | 27.1 g/L |

| Acidity (pKa) | 3.12 at 25 °C |

Discovery of Novel Derivatives from a Mangrove Endophytic Fungus

A recent study on the mangrove-derived endophytic fungus Coriolopsis sp. J5 led to the isolation of six new furan derivatives and two new natural products containing the furan-2-carboxylic acid core.[2][3] This exemplifies the potential of exploring unique ecological niches for novel chemical entities.

Table 2: Novel Furan-2-Carboxylic Acid Derivatives from Coriolopsis sp. J5 [2][3]

| Compound No. | Compound Name |

| 1 | 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid |

| 5 | 5-(1-hydroxypent-4-en-1-yl)-furan-2-carboxylic acid |

| 6 | 5-(3-hydroxypentyl)-furan-2-carboxylic acid |

| 7 | 5-(1-hydroxypentyl)-furan-2-carboxylic acid |

| 8 | (E)-5-(2-carboxyvinyl)-furan-2-carboxylic acid |

Experimental Protocols

This section provides detailed methodologies for the discovery and evaluation of novel furan derivatives, based on established research protocols.

This protocol is based on the solid-state fermentation method used for Coriolopsis sp. J5.[2][3]

-

Fungal Strain Activation: The endophytic fungus (Coriolopsis sp. J5) is cultured on a potato dextrose agar (PDA) plate at 28°C for 5-7 days.

-

Seed Culture Preparation: Agar plugs containing mycelium are inoculated into 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5-7 days.

-

Solid-State Fermentation: The seed culture is used to inoculate autoclaved rice solid medium in 1 L flasks. The fermentation is carried out statically at 28°C for 30 days.

-

Extraction: The fermented rice culture is extracted three times with an equal volume of ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

The following is a general workflow for the purification and identification of individual compounds from the crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to silica gel vacuum-liquid chromatography (VLC), eluting with a stepwise gradient of petroleum ether/ethyl acetate and subsequently dichloromethane/methanol to yield several primary fractions.

-

Repeated Column Chromatography: Active fractions are further purified using repeated column chromatography over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain pure compounds.

-

Structure Determination: The structures of the purified compounds are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the planar structure and assign all proton and carbon signals. The data is typically acquired on a Bruker spectrometer at 400 or 600 MHz using deuterated solvents (e.g., DMSO-d₆).

-

This protocol is adapted from studies on fungicidal derivatives.[4][5]

-

Pathogen Culture: The target plant pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) are cultured on PDA plates.

-

Compound Preparation: The isolated compounds are dissolved in DMSO to create stock solutions (e.g., 10 mg/mL).

-

In Vitro Assay: The stock solutions are serially diluted and mixed with molten PDA medium to achieve final concentrations (e.g., 50 µg/mL). The mixture is poured into Petri dishes.

-

Inoculation and Incubation: A 5 mm mycelial disc of the test pathogen is placed at the center of each plate. Plates are incubated at 25°C.

-

Data Analysis: The diameter of the fungal colony is measured after a defined period (e.g., 72 hours). The inhibition rate is calculated relative to a control (DMSO without the compound). The EC₅₀ (half-maximal effective concentration) is determined by testing a range of concentrations.

Bioactivity and Structure-Activity Relationships (SAR)

Natural products often serve as scaffolds for developing more potent derivatives. For instance, derivatives of the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) were synthesized and evaluated for antifungal activity.[4][6]

Table 3: In Vivo Antifungal Activity of Lead Compound 5g [4][5]

| Pathogen | EC₅₀ (µg/mL) |

| Sclerotinia sclerotiorum | 17.14 |

| Botrytis cinerea | 19.63 |

Structure-activity relationship analysis revealed that peptide-containing derivatives exhibited superior antifungal potency compared to their hydrazide, amide, and ester counterparts.[4] This suggests that the nature of the substituent at the carboxylic acid position is critical for bioactivity.

Another area of significant activity is in metabolic diseases. Phenotypic screening identified furan-2-carboxylic acid derivatives as potent inhibitors of gluconeogenesis, a key pathway in type 2 diabetes mellitus (T2DM).[7] A lead compound, 10v , showed improved anti-gluconeogenesis potency and was able to significantly reduce blood glucose levels in vivo.[7][8]

Table 4: In Vivo Efficacy of Compound [I] (a lead derivative) in ob/ob Mice [8]

| Parameter | Reduction (%) at Day 24 (5 mg/kg) |

| Non-fasting blood glucose | 34.9% |

| Fasting blood glucose | 40.5% |

Visualizing the Discovery Process and Mechanisms

dot

Caption: Workflow for Natural Product-Based Discovery.

dot

Caption: Inhibition of Gluconeogenesis Pathway.

dot

Caption: Structure-Activity Relationship (SAR) Logic.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and StructureâActivity Relationships as Potential Fungicidal Agents - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]

physical and chemical properties of 2-furoic acid

2-Furoic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of Furan-2-Carboxylic Acid for Researchers and Drug Development Professionals.

Introduction

2-Furoic acid, also known as furan-2-carboxylic acid or pyromucic acid, is a heterocyclic organic compound with the chemical formula C₅H₄O₃.[1] It consists of a five-membered aromatic furan ring with a carboxylic acid group attached at the 2-position.[1][2] First derived from bran, its name originates from the Latin word "furfur".[3] This compound and its salts and esters (furoates) are significant in various industrial applications.[3][4]

Industrially, 2-furoic acid is primarily synthesized through the oxidation of furfural, a renewable platform chemical derived from lignocellulosic biomass like corn cobs and oat hulls.[1][5] It serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[5][6] In the pharmaceutical sector, it is a precursor for nitrofuran antibiotics, antiparasitic agents like diloxanide furoate, and anti-inflammatory corticosteroids such as mometasone furoate.[6] Furthermore, it is utilized in the food and beverage industry as a flavoring agent and preservative, valued for its antimicrobial properties and its sweet, earthy taste profile.[1][3][6]

This guide provides a detailed overview of the core , its spectroscopic profile, and the experimental methodologies used for their determination.

Physical Properties

2-Furoic acid presents as a white to off-white or light yellow crystalline powder.[1][4][7] It is readily soluble in alcohols and ether, and moderately soluble in water.[1][4] One gram can be dissolved in 26 ml of cold water or 4 ml of boiling water.[4][8] The compound sublimes at 130-140°C under reduced pressure.[4][9]

Table 1: Physical and Chemical Properties of 2-Furoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₃ | [7][10] |

| Molecular Weight | 112.08 g/mol | |

| Appearance | White to off-white crystalline powder | [3][7] |

| Melting Point | 128 to 134 °C (262 to 273 °F; 401 to 407 K) | [3] |

| Boiling Point | 230 to 232 °C (446 to 450 °F; 503 to 505 K) @ 760 mmHg | [3][10] |

| Water Solubility | 27.1 g/L | [3] |

| 36 g/L (at 20 °C) | [1][9] | |

| 37.1 mg/mL (at 15 °C) | [10][11] | |

| Acidity (pKa) | 3.12 (at 25 °C) | [3][8] |

| LogP (o/w) | 0.64 | [10][11] |

| Density | 1.324 g/cm³ (at 25 °C) | [4][9] |

| Vapor Pressure | 0.033 mmHg (at 25 °C, est.) | [10] |

| Flash Point | 93.89 °C (201.00 °F) to 139.3 °C (282.7 °F) | [10] |

| Refractive Index | n 20/D 1.531 (lit.) | [4][9] |

Chemical Properties and Reactivity

Synthesis

2-Furoic acid can be synthesized by the oxidation of either furfuryl alcohol or furfural.[3] The conventional industrial method involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution.[3] This disproportionation reaction yields a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol, making it an economical process as both products have commercial value.[3] Alternative biocatalytic routes using microorganisms like Nocardia corallina have demonstrated higher yields (98% from furfuryl alcohol and 88% from 2-furfural) but are not yet commercialized.[3]

Stability and Degradation

2-Furoic acid is considered stable under standard conditions but should be protected from light to prevent potential photodegradation.[12][13] It is incompatible with strong oxidizing agents.[13]

Thermal stability is a critical factor; while the crystalline solid is stable up to its melting point, it undergoes thermal degradation at higher temperatures.[3][12] Specifically, decarboxylation to form furan is activated at temperatures around 140-160 °C.[12][14] In aqueous solutions, its stability is pH-dependent; the deprotonated furoate form is more soluble in alkaline conditions.[12] Oxidative degradation, for instance with hydrogen peroxide, can lead to the opening of the furan ring, forming products such as maleic acid, succinic acid, and formic acid.[12]

Spectroscopic Data

The structural features of 2-furoic acid have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for 2-Furoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 12.36 | s | - | -COOH | [2] |

| 7.90 | dd | 1.64, 0.76 | H5 | [2] |

| 7.22 | dd | 3.48, 0.76 | H3 | [2] |

| 6.64 | dd | 3.44, 1.72 | H4 | [2] |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Table 3: ¹³C NMR Spectroscopic Data for 2-Furoic Acid

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 159.81 | C=O | [2][15] |

| 147.44 | C5 | [2][15] |

| 145.38 | C2 | [2][15] |

| 118.16 | C3 | [2][15] |

| 112.52 | C4 | [2][15] |

| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 2-Furoic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1680 | C=O stretch | Carboxylic Acid |

| ~1600 | C=C stretch | Furan Ring |

| 1300-1200 | C-O stretch | Carboxylic Acid |

| ~1020 | C-O-C stretch | Furan Ring |

| Data derived from typical spectra of carboxylic acids and furan derivatives. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of 2-furoic acid.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry 2-furoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Analysis: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of 2-furoic acid is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2] The solution is vortexed to ensure homogeneity.[2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) is utilized.[2]

-

Data Acquisition: The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve homogeneity.[2] Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-furoic acid is mixed with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small quantity of 2-furoic acid is introduced into the mass spectrometer via a direct insertion probe or after gas chromatography separation.[2] In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).[2]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular ion peak and characteristic fragmentation patterns. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[2]

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chempoint.com [chempoint.com]

- 7. 2-Furoic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2-Furoic Acid [drugfuture.com]

- 9. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]

- 10. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]

- 11. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

Furan-2-carboxylate: A Key Microbial Metabolite in Biodegradation and Biotransformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Executive Summary

Furan-2-carboxylate, also known as 2-furoic acid, is a central metabolite in the microbial degradation of furan compounds, which are prevalent in nature and are also generated from the thermal treatment of carbohydrates. This technical guide provides a comprehensive overview of the role of this compound in microbial metabolism, detailing the key metabolic pathways, enzymes, and genetic regulation involved in its processing. The guide is intended for researchers, scientists, and drug development professionals interested in the microbial catabolism of heterocyclic compounds, bioremediation, and the potential applications of furan derivatives. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of this important microbial metabolic node.

Introduction

This compound is a critical intermediate in the microbial breakdown of various furan derivatives, including furfural and 5-hydroxymethylfurfural (HMF). These furanic compounds are abundant in lignocellulosic biomass and are also found in a variety of processed foods and beverages.[1] Due to their potential toxicity to microorganisms, the metabolic pathways that enable microbes to utilize or detoxify these compounds are of significant interest for industrial biotechnology and bioremediation.[1] Understanding the metabolism of this compound provides insights into the broader context of microbial degradation of heterocyclic aromatic compounds and opens avenues for the bio-based production of valuable chemicals.

This guide will delve into the core aspects of this compound as a microbial metabolite, with a particular focus on the well-characterized degradation pathway in the bacterium Cupriavidus basilensis HMF14.

Metabolic Pathways Involving this compound

Microorganisms have evolved sophisticated pathways to metabolize furan compounds, which often converge on this compound as a central intermediate.

Degradation of Furfural to this compound

Furfural, a common derivative of pentose sugars, is initially oxidized to this compound (2-furoic acid). This conversion is a crucial detoxification step and the entry point into the main degradation pathway.[1]

Degradation of 5-Hydroxymethylfurfural (HMF) to this compound

The degradation of HMF, a derivative of hexose sugars, also leads to this compound. HMF is first oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to yield this compound.[1] This pathway highlights the versatility of microbial catabolism in handling different furanic aldehydes.

The Central this compound Degradation Pathway

Once formed, this compound is channeled into a specific degradation pathway that ultimately leads to intermediates of central metabolism. In Cupriavidus basilensis HMF14, this pathway is encoded by the hmf gene cluster and involves the following key steps:[2]

-

Activation to 2-Furoyl-CoA: this compound is first activated by the attachment of coenzyme A (CoA), a reaction catalyzed by 2-furoyl-CoA synthetase (HmfD).[2]

-

Hydroxylation of 2-Furoyl-CoA: The furan ring of 2-furoyl-CoA is then hydroxylated by 2-furoyl-CoA dehydrogenase (HmfA), a monooxygenase that incorporates an oxygen atom derived from water.[3]

-

Ring Cleavage and Further Degradation: The hydroxylated intermediate undergoes ring cleavage and is further processed through a series of enzymatic reactions, ultimately yielding 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[1]

The following diagram illustrates the convergence of furfural and HMF degradation pathways on this compound and its subsequent catabolism.

Quantitative Data on this compound Metabolism

The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes involved in this compound degradation.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/g protein) | Reference |

| 2-Furoyl-CoA Hydroxylase | Pseudomonas putida F2 | 2-Furoyl-CoA | 20.2 | - | - | [3] |

| 2-Furoyl-CoA Synthetase (HmfD) | Cupriavidus basilensis HMF14 | 2-Furoic Acid | - | - | 316 ± 26.1 | [2] |

| 2-Furoyl-CoA Synthetase (HmfD) | Pseudomonas putida S12 (recombinant) | 2-Furoic Acid | - | - | 345 ± 24.5 | [2] |

| FDCA Decarboxylase (HmfFG) | Cupriavidus basilensis HMF14 | 2,5-Furandicarboxylic Acid | - | - | 6.0 ± 0.1 | [2] |

| FDCA Decarboxylase (HmfFG) | Pseudomonas putida S12 (recombinant) | 2,5-Furandicarboxylic Acid | - | - | 8.6 ± 0.7 | [2] |

| 2-Hydroxymuconate Semialdehyde Dehydrogenase | Pseudomonas putida G7 | 2-Hydroxymuconate Semialdehyde | 1.3 ± 0.3 | 0.9 | - | [4] |

Note: "-" indicates data not available.

Metabolite Concentrations and Toxicity

The intracellular and extracellular concentrations of this compound and its derivatives can influence microbial growth and metabolism.

| Compound | Organism | Condition | Concentration | Effect | Reference |

| Furan-2-carboxylic acid | Escherichia coli K12 | Swarming assay on LB plates with 1.0% washed agar | Equivalent to original concentration in unwashed agar | Repressed swarming | [5] |

| 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) and Furan-2-carboxylic acid (FA) | Environmental bacteria | Swarming and swimming assay | 1.8 µg/L (13 nmol/L) and 2.3 µg/L (21 nmol/L) respectively | Effectively inhibited swarming and swimming | [5] |

| Acetyl-CoA | Streptomyces albus J1074 | Growth on mannitol | Up to 230 nmol/g | - | [6] |

| Crotonyl-CoA | Recombinant S. albus | - | Trace amounts down to 0.3 nmol/g | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid)

-

This compound standard

-

Microbial culture supernatant or cell extract

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For intracellular analysis, quench metabolism rapidly and extract metabolites using a suitable solvent (e.g., cold methanol/water mixture).[7]

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the prepared sample.

-

Detect this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

The following diagram outlines the general workflow for HPLC analysis.

Enzyme Assay for 2-Furoyl-CoA Synthetase (Acyl-CoA Synthetase)

This is a generic spectrophotometric assay that can be adapted for 2-furoyl-CoA synthetase activity by monitoring the consumption of ATP or the formation of AMP and pyrophosphate. A coupled enzyme system is often used.

Principle:

The activity of 2-furoyl-CoA synthetase is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ATP

-

Coenzyme A

-

This compound

-

MgCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Enzyme sample (cell extract or purified protein)

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme sample in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of this compound that inhibits microbial growth.[8][9]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate microbial growth medium (e.g., Luria-Bertani broth)

-

Microbial culture in the logarithmic growth phase

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Serial Dilutions:

-

Dispense a fixed volume of growth medium into all wells of a 96-well plate.

-

Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Adjust the microbial culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Dilute the standardized culture in the growth medium to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well (except for a sterility control well) with the diluted microbial culture. Include a growth control well with no this compound.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.[8]

-

Conclusion

This compound stands as a pivotal intermediate in the microbial metabolism of furanic compounds. The elucidation of its degradation pathways, particularly in organisms like Cupriavidus basilensis, provides a blueprint for understanding how microbes contend with and utilize these prevalent environmental and industrial compounds. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further investigate this metabolic route. Future research focusing on the detailed kinetic characterization of all enzymes in the pathway, as well as comprehensive transcriptomic and metabolomic analyses, will undoubtedly deepen our understanding and unlock new opportunities for biotechnological applications, from bioremediation of furan-contaminated environments to the engineered biosynthesis of valuable furan-based chemicals.

References

- 1. 2-furoyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Structural and kinetic characterization of recombinant 2-hydroxymuconate semialdehyde dehydrogenase from Pseudomonas putida G7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pseudomonas aeruginosa PAO1 metallo flavoprotein d-2-hydroxyglutarate dehydrogenase requires Zn2+ for substrate orientation and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Furan-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboxylate derivatives are pivotal structural motifs found in numerous pharmaceuticals, agrochemicals, and materials. The development of efficient and sustainable synthetic methodologies for their preparation is of significant interest to the chemical and pharmaceutical industries. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers several advantages over conventional multi-step processes. These benefits include reduced reaction times, lower costs, minimized waste generation, and higher overall yields by avoiding the isolation and purification of intermediates. This document provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, summarizing key quantitative data and outlining experimental procedures.

Synthetic Strategies and Mechanisms

Several one-pot approaches have been developed for the synthesis of this compound derivatives. These methods often involve multicomponent reactions, domino reactions, or sequential catalytic transformations. A common and efficient strategy involves the oxidation of furfural to furoic acid, followed by in-situ esterification.

For instance, a green and efficient one-pot method utilizes furfural as a starting material.[1][2] In the first step, furfural is oxidized to furoic acid using a catalyst like cuprous chloride (CuCl) and an oxidant such as tert-butyl hydroperoxide (t-BuOOH) in a mixed solvent system.[1][2] Without isolation of the intermediate furoic acid, the subsequent esterification is carried out by adding an alkyl halide, a base like potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[1][2]

Another innovative one-pot approach involves the enzymatic synthesis of this compound derivatives. For example, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) can be synthesized from 5-(hydroxymethyl)furfural (HMF) in a one-pot, one-step enzymatic cascade.[3][4] This biocatalytic process operates under mild conditions in aqueous media, offering a sustainable alternative to traditional chemical methods.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Hept-6-en-1-yl this compound from Furfural

This protocol is based on the method described by Wang, Z., et al. (2024).[1][2]

Materials:

-

Furfural

-

Cuprous chloride (CuCl)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Acetonitrile

-

Water

-

7-bromo-1-heptene

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

Procedure:

-

In a round-bottom flask, dissolve furfural in a mixed solvent of acetonitrile and water.

-

Add CuCl as the catalyst and t-BuOOH as the oxidant to the solution.

-

Stir the reaction mixture at room temperature and monitor the conversion of furfural to furoic acid by Thin Layer Chromatography (TLC).

-

Once the oxidation is complete, directly add 7-bromo-1-heptene, K₂CO₃, and TBAB to the reaction mixture without isolating the furoic acid intermediate.[1][2]

-

Continue stirring the reaction at room temperature until the esterification is complete, as monitored by TLC.

-

Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure hept-6-en-1-yl this compound.

Protocol 2: One-Pot Synthesis of 2-(Furan-2-yl)-2-oxoacetic Acid

This protocol is adapted from a patented method.[5]

Materials:

-

Furfural

-

Nitromethane

-

Methanol

-

Water

-

Base (e.g., sodium hydroxide)

-

Phase transfer catalyst

-

Acetic acid

-

Copper salt

Procedure:

-

Dissolve furfural in a mixed solution of methanol and water (1:4 v/v).[5]

-

Add nitromethane, a base, and a phase transfer catalyst to the solution and react at room temperature for 5 hours.[5]

-

After the completion of the first step (monitored by TLC), add acetic acid to the reaction mixture to adjust the solvent ratio of acetic acid:methanol:water to 1:1:4.[5]

-

Add a copper salt to the mixture, heat to 90°C, and bubble air through the reaction for 3 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature and remove acetic acid and methanol by rotary evaporation.

-

Adjust the pH of the resulting suspension to 3 with hydrochloric acid to obtain a solution of 2-(furan-2-yl)-2-oxoacetic acid. The reported conversion rate is 85-90%.[5]

Quantitative Data Summary

The following table summarizes the yields of various this compound derivatives synthesized via one-pot methods.

| Starting Material | Product | Catalyst/Method | Yield (%) | Reference |

| Furfural | Hept-6-en-1-yl this compound | CuCl/t-BuOOH | Not specified | [1][2] |

| 5-(hydroxymethyl)furfural | 5-(aminomethyl)-2-furancarboxylic acid | Enzymatic Cascade | up to 36% (from 40-50 mM substrate) | [3] |

| Furfural | 2-(Furan-2-yl)-2-oxoacetic acid | Copper Salt/Air | 85-90% (conversion) | [5] |

| 2-Furoic Acid | Furan-2,5-dicarboxylic acid | LDA/CO₂ | 73% | [6] |

| 2-Furoic Acid | Furan-2,5-dicarboxylic acid | Pd-catalyzed bromination-hydroxycarbonylation | 57% | [7] |

| Arylglyoxals, acetylacetone, 2,6-dialkyl phenol | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives | Triethylamine | Excellent yields | [8] |

Visualizing the Workflow

The following diagram illustrates the general workflow for a one-pot synthesis of this compound derivatives starting from furfural.

Caption: General workflow of a one-pot synthesis.

Conclusion

One-pot synthesis represents a powerful and efficient strategy for the preparation of this compound derivatives. The protocols and data presented herein offer valuable guidance for researchers in academia and industry. By eliminating intermediate isolation steps, these methods not only streamline the synthetic process but also align with the principles of green chemistry by reducing solvent consumption and waste generation. The continued development of novel catalytic systems and one-pot methodologies will undoubtedly further enhance the accessibility and utility of this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]